molecular formula C26H14O B14401613 1-(Coronen-1-YL)ethan-1-one CAS No. 88299-48-3

1-(Coronen-1-YL)ethan-1-one

Cat. No.: B14401613
CAS No.: 88299-48-3
M. Wt: 342.4 g/mol
InChI Key: AJTYVBQIWCKSGA-UHFFFAOYSA-N
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Description

1-(Coronen-1-YL)ethan-1-one is a polycyclic aromatic hydrocarbon (PAH)-derived ketone featuring a coronene moiety substituted with an acetyl group. Coronene, a 24-carbon aromatic system with six fused benzene rings arranged in a hexagonal symmetry, is known for its extended π-conjugation and stability.

Characterization would involve spectroscopic techniques (IR, NMR, HRMS) and X-ray crystallography, as seen in structurally related compounds like 1-(pyren-2-yl)ethan-1-one and 1-(2,7-dichloro-9H-fluoren-4-yl)ethan-1-one . The coronene core’s rigidity and electron-deficient nature may influence the ketone’s electronic properties, such as redox potentials and absorption/emission spectra.

Properties

IUPAC Name

1-coronen-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H14O/c1-13(27)20-12-18-9-8-16-5-3-14-2-4-15-6-7-17-10-11-19(20)26-24(17)22(15)21(14)23(16)25(18)26/h2-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTYVBQIWCKSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC3=C4C2=C5C(=C1)C=CC6=C5C7=C(C=CC(=C74)C=C3)C=C6
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60829158
Record name 1-(Coronen-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60829158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88299-48-3
Record name 1-(Coronen-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60829158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(Coronen-1-YL)ethan-1-one typically involves the reaction of coronene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Coronen-1-YL)ethan-1-one undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form coronenyl carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield coronenyl ethanol using reducing agents such as lithium aluminum hydride.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine in the presence of a catalyst such as iron(III) bromide.

Major products formed from these reactions include coronenyl carboxylic acid, coronenyl ethanol, and various substituted coronenyl derivatives .

Scientific Research Applications

1-(Coronen-1-YL)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Coronen-1-YL)ethan-1-one exerts its effects involves interactions with various molecular targets. In biological systems, it can intercalate into DNA, disrupting normal cellular processes. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies . The pathways involved include the disruption of the cell cycle and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The following table compares 1-(Coronen-1-YL)ethan-1-one with analogous PAH- and heterocycle-based ethanones:

Compound Aromatic Core Molecular Formula Key Properties/Applications Synthesis Yield References
This compound Coronene (C₂₄H₁₂) C₂₅H₁₄O* High π-conjugation, potential for optoelectronics N/A Inferred
1-(Pyren-2-yl)ethan-1-one Pyrene (C₁₆H₁₀) C₁₈H₁₂O Used in annulation reactions (75–89% yield) 89%
1-(Chrysen-2-yl)ethan-1-one Chrysene (C₁₈H₁₂) C₂₀H₁₄O Reactant for hexaannulation products 82%
1-(2,7-Dichloro-9H-fluoren-4-yl)ethan-1-one Fluorene (C₁₃H₁₀) C₁₅H₁₀Cl₂O Intermediate for supramolecular assemblies 65–78%
1-(Benzofuran-2-yl)ethan-1-one Benzofuran (C₈H₆O) C₁₀H₈O₂ Antimicrobial activity (MIC: 8–32 µg/mL) 70–85%

*Estimated molecular formula based on coronene structure.

Key Observations:

  • Size and Conjugation: Coronene’s larger aromatic system (vs. pyrene or chrysene) enhances electron delocalization, which may improve charge transport in organic semiconductors .
  • Reactivity: Smaller PAHs (e.g., pyrene) exhibit higher reactivity in annulation reactions due to reduced steric hindrance . Coronene’s bulk may necessitate harsher reaction conditions.
  • Biological Activity: Heterocyclic ethanones (e.g., benzofuran derivatives) show notable antimicrobial properties, whereas PAH-based analogs are more suited for materials applications .

Spectroscopic and Crystallographic Data

  • IR/NMR: Coronene’s acetyl group would show a carbonyl stretch near 1680–1700 cm⁻¹, similar to 1-(pyren-2-yl)ethan-1-one . Aromatic proton signals in ¹H NMR would appear downfield (δ 7.5–9.0 ppm) due to electron withdrawal by the ketone .
  • Crystallography: SHELX programs are widely used for structural validation, as seen in fluorenyl and pyrenyl derivatives . Coronene’s planar structure may facilitate dense crystal packing.

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